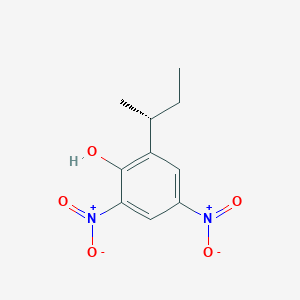

1,2,4,5-四嗪-3,6-二胺

描述

Synthesis Analysis

The synthesis of 1,2,4,5-tetrazine derivatives involves multiple steps, including nucleophilic substitution and oxidation reactions. An improved synthesis method for 3,6-diamino-1,2,4,5-tetrazine from triaminoguanidine and 2,4-pentanedione has been developed, achieving an 80% overall yield through a process that includes treatment with nitric oxide or nitrogen dioxide followed by ammonolysis (Coburn et al., 1991). Furthermore, a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, was synthesized, showcasing high density and excellent detonation properties (Hao Wei et al., 2015).

Molecular Structure Analysis

The coordination chemistry of 1,2,4,5-tetrazines is characterized by its ability to facilitate electron and charge transfer phenomena, bridge metal centers, and exhibit intense low-energy charge transfer absorptions due to a very low-lying π* orbital localized at the four nitrogen atoms. This structural peculiarity contributes to the electrical conductivity of coordination polymers and the stability of paramagnetic radical intermediates (W. Kaim, 2002).

Chemical Reactions and Properties

1,2,4,5-Tetrazine-3,6-diamine participates in a variety of chemical reactions, including the Diels-Alder reaction, which is utilized in polymer synthesis and the creation of energetic materials. The 'inverse electron-demand' Diels–Alder reaction has been applied for the preparation of bis(1,2,4,5-tetrazines), demonstrating significant applications in designing polymers and energetic compounds (C. Glidewell et al., 1997).

Physical Properties Analysis

The energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles, synthesized from 1,2,4,5-tetrazine building blocks and 3,5-diamino-1,2,4-triazole (DAT), exhibit high thermostability, low toxicity, and insensitivity to impact, friction, and electrostatic discharge. These properties make 1,2,4,5-tetrazine derivatives promising for applications in solid propellants and fire-extinguishing systems (A. Shlomovich et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4,5-tetrazine derivatives are significantly influenced by their molecular structure, which allows for various chemical reactions and the formation of coordination compounds with metals. The electron-accepting characteristics of the tetrazine ring facilitate the formation of complexes with unique physical properties, such as fluorescence and magnetic coupling when the tetrazine bridge is reduced to radical anions, demonstrating their potential in the development of supramolecular materials (O. Stetsiuk et al., 2020).

科学研究应用

配位化学

1,2,4,5-四嗪及其衍生物因其独特的配位化学而著称。它们表现出电子和电荷转移等现象,并能够以各种方式桥接金属中心。这归因于氮原子上的低能 π* 轨道,它有助于强烈的电荷转移吸收、配位聚合物的导电性以及顺磁性自由基中间体的稳定性。取代的 1,4-二氢-1,2,4,5-四嗪也用作超分子材料中的桥接配体 (Kaim,2002)。

高能材料

已经使用 1,2,4,5-四嗪构件合成了一系列富氮高能材料 (EM),其中一些具有更高的灵敏度、热稳定性和极低的毒性。这些材料显示出高热稳定性、对冲击、摩擦和静电放电的不敏感性,以及在人体细胞和环境细菌中的低毒性。它们是固体推进剂和固态气体发生器中用于清洁灭火系统和其他民用和国防应用的前瞻性组件 (Shlomovich 等,2017)。

聚合物合成

涉及 1,2,4,5-四嗪的“逆电子需求”狄尔斯-阿尔德反应在聚合物合成中起着重要作用。与单胺和二胺的反应导致吡唑基取代基的亲核取代,从而产生双(3-氨基-1,2,4,5-四嗪)。这些反应显示了四嗪环和氨基之间的电子相互作用,有助于开发新的聚合物 (Glidewell 等,1997)。

光电活性材料

对于电子器件、发光元件、光电转换元件和图像传感器的四嗪衍生物的合成和应用已进行了广泛的研究。已探索了功能化的四嗪,包括芳基(杂芳基)和芳基乙烯基衍生物,以了解其光致发光和在荧光探针、光敏低聚物和聚合物 3,6-二噻吩基四嗪中的应用 (Lipunova 等,2021)。

发光和电化学

1,2,4,5-四嗪以其独特的物理化学性质而闻名,尤其是在荧光和相关光学性质方面。它们是发光和电化学应用研究的重点,特别是在材料科学中 (Miomandre & Audebert,2020)。

生物正交缀合

1,2,4,5-四嗪是逆电子需求狄尔斯-阿尔德环加成反应的有效二烯,用于生物正交标记和细胞检测应用。最近的研究优化了生物实验中的四嗪,揭示了它们在各种生物正交应用中的潜力,包括癌细胞标记 (Karver 等,2011)。

安全和危害

未来方向

The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) . The nitration of 1,2,4,5-Tetrazine-3,6-diamine with a HNO3–Ac2O nitration mixture resulted in the formation of a new 3, 6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative .

属性

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrazine-3,6-diamine | |

CAS RN |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)